N-Formyl Duloxetine

Description

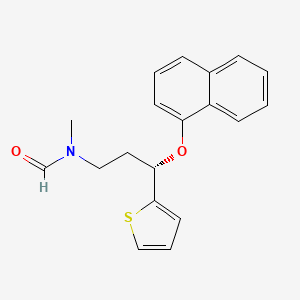

Structure

3D Structure

Properties

Molecular Formula |

C19H19NO2S |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

N-methyl-N-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]formamide |

InChI |

InChI=1S/C19H19NO2S/c1-20(14-21)12-11-18(19-10-5-13-23-19)22-17-9-4-7-15-6-2-3-8-16(15)17/h2-10,13-14,18H,11-12H2,1H3/t18-/m0/s1 |

InChI Key |

VXTKMAMQYXCKAM-SFHVURJKSA-N |

Isomeric SMILES |

CN(CC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C=O |

Canonical SMILES |

CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C=O |

Origin of Product |

United States |

Mechanistic Investigations into the Formation of N Formyl Duloxetine

Artifactual N-Formylation during Analytical Sample Preparation

A significant pathway for the formation of N-Formyl Duloxetine (B1670986) has been identified as an artifact of the analytical sample preparation process, particularly for High-Performance Liquid Chromatography (HPLC) analysis. researchgate.netnih.gov This artifactual formation was discovered following observations of variable levels of this impurity. researchgate.netnih.gov

Role of Acetonitrile (B52724) as a Formylating Agent Precursor

Investigations have pinpointed acetonitrile, a common solvent in HPLC analysis, as the precursor to the formylating agent responsible for the N-formylation of Duloxetine. researchgate.netpharmtech.com The carbon of the formyl group in N-Formyl Duloxetine originates from the methyl group of acetonitrile. pharmtech.com This was demonstrated in studies where using methanol (B129727) as a sample solvent, or even adding at least 10% methanol to the acetonitrile diluent, effectively eliminated or minimized this artifactual reaction. nih.govpharmtech.com

Catalytic Effects of Excipients: Emphasis on Titanium Dioxide

The presence of certain excipients, most notably titanium dioxide (TiO2), has been shown to catalyze the N-formylation reaction. researchgate.netpharmtech.com Titanium dioxide is a widely used excipient in pharmaceutical formulations. researchgate.netnih.gov The catalytic activity of TiO2 is crucial in the degradation of acetonitrile, which leads to the formation of the formylating agent. researchgate.net This catalytic effect highlights the importance of considering excipient interactions during the development of analytical methods.

Influence of Environmental Factors: Sonication and Light Exposure

The artifactual formation of this compound is significantly influenced by environmental factors such as sonication and exposure to light. researchgate.netnih.govpharmtech.com Sonication is a common technique used to aid the dissolution of pharmaceutical samples in acetonitrile for HPLC analysis. researchgate.netnih.gov Research has shown that both sonication and the amount of light typically found in analytical laboratories are sufficient to promote the reaction. researchgate.netnih.gov The reaction is catalyzed by these energy sources in the presence of titanium dioxide. researchgate.netpharmtech.com

Proposed Radical-Initiated Reaction Pathways

The mechanism for the artifactual N-formylation of Duloxetine is proposed to occur via a radical-initiated pathway. researchgate.netnih.govpharmtech.com Specifically, a hydroxyl radical-initiated mechanism is suggested, where hydroxyl radicals are generated and subsequently react with acetonitrile. pharmtech.com Computational chemistry has been used to rationalize how methanol can act as a scavenger for these hydroxyl radicals, thereby preventing the oxidation of acetonitrile and the subsequent formylation. pharmtech.com

Elucidation of Formylation Mechanisms through Isotopic Labeling Studies

The proposed radical-initiated mechanism has been substantiated through isotopic labeling studies. researchgate.netnih.govpharmtech.com Controlled sample preparation studies using deuterium-labeled acetonitrile (CD3CN) were conducted. researchgate.netpharmtech.com Subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC/MS) revealed the incorporation of a single deuterium (B1214612) atom into the this compound molecule. researchgate.netnih.govpharmtech.com This finding provided conclusive evidence that the formyl group was derived from acetonitrile. pharmtech.com

This compound Formation via Degradation Pathways in Pharmaceutical Formulations

Beyond artifactual formation, this compound can also arise from degradation pathways within the pharmaceutical formulation itself. Duloxetine has been observed to react with degradation products of enteric polymers like hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) and hydroxypropyl methylcellulose phthalate (B1215562) (HPMCP), leading to the formation of succinamide (B89737) and phthalamide (B166641) impurities, a process accelerated by heat and humidity. scirp.org

In the context of N-formylation, this degradation can occur through reactions with formic acid. researchgate.net Formic acid can be generated from the decomposition of excipients such as microcrystalline cellulose (B213188) (MCC) or residual glucose. researchgate.net Another pathway involves the direct reaction of the secondary amine of duloxetine with the aldehydic ends of reducing sugars, a process characteristic of the Maillard reaction. researchgate.netbaertschiconsulting.com While the Maillard reaction is a known pathway for the N-formylation of other secondary amine-containing drugs, the specific intermediates and the role of oxygen in the solid-state degradation of duloxetine formulations require further elucidation. researchgate.netbaertschiconsulting.com It has been noted that the presence of water or moisture can accelerate these degradation pathways. researchgate.net

Maillard Reaction-Like Pathways Involving Reducing Sugars

The N-formylation of drugs containing secondary amines, such as duloxetine, is a known consequence of the Maillard reaction. baertschiconsulting.com This complex series of reactions occurs between amino groups and reducing sugars. rsc.org For secondary amines, the initial step involves a condensation reaction with the aldehydic end of a reducing sugar to form an N-glycosyl amine. This intermediate can then undergo an Amadori rearrangement. baertschiconsulting.comrsc.org

While the Amadori rearrangement product is a key intermediate in many Maillard reactions, some studies suggest it may not be a direct precursor to N-formyl degradation for all secondary amines. nih.gov For instance, in studies with the structurally similar edivoxetine (B1671106), the glucose Amadori Rearrangement Product did not appear to be a direct intermediate leading to its N-formyl derivative. nih.gov However, the formation of N-formyl compounds is considered a significant outcome of the Maillard reaction, to the extent that they are proposed as markers for this type of drug-excipient interaction. researchgate.net The presence of moisture tends to accelerate this degradation pathway. nih.govresearchgate.net

Role of Formic Acid as a Direct Formylating Agent

Formic acid, often present as a trace impurity or a degradation product of excipients, can act as a direct formylating agent for secondary amines like duloxetine. researchgate.netgoogle.com This reaction is a significant pathway for the formation of this compound, particularly in solid dosage forms.

Factors that influence this reaction include temperature, humidity, and the concentration of the formylating species. google.com In the solid state, increased temperature and moisture can enhance the molecular mobility of the reactants, thereby facilitating the formylation process. google.com The source of formic acid can be the decomposition of excipients like microcrystalline cellulose or residual glucose. nih.govresearchgate.net In one study, it was speculated that under solid-state photolytic conditions, formic acid could be generated from demethylation followed by oxidation, leading to formylation. researchgate.net

Degradation Under Controlled Stress Conditions

Forced degradation studies, conducted under the stress conditions recommended by the International Conference on Harmonization (ICH), have provided further insight into the formation of this compound. These studies have shown that duloxetine is susceptible to degradation under various conditions, including acidic, alkaline, and neutral hydrolysis, as well as photolysis. researchgate.netnih.gov

While some studies indicate that duloxetine is stable under thermal and oxidative stress, others have observed significant degradation. researchgate.netnih.govmdpi.com this compound has been identified as a degradation product under these varied stress conditions. researchgate.net For instance, under oxidative stress and in solution-state photolysis, it has been suggested that the solvent system itself (such as methanol or acetonitrile) might contribute as a formyl group donor. researchgate.net

Interestingly, the formation of this compound has also been identified as a potential artifact of the analytical process itself. Investigations have found that during sample preparation for HPLC analysis, N-formylation can be catalyzed by sonication or light, especially in the presence of titanium dioxide, with acetonitrile acting as the formyl source. researchgate.netnih.govmolnar-institute.com This highlights the importance of carefully controlled conditions in both manufacturing and analysis to minimize the formation of this impurity.

Comparative Mechanistic Analysis of N-Formylation Across Structurally Related Secondary Amine Pharmaceuticals

The phenomenon of N-formylation is not unique to duloxetine and has been observed in several other pharmaceuticals containing a secondary amine group. Comparative analysis reveals common mechanistic pathways and influencing factors.

Drugs such as fluoxetine (B1211875), varenicline (B1221332), and bisoprolol (B1195378) have all been documented to form N-formyl impurities. researchgate.netresearchgate.net

Fluoxetine : Similar to duloxetine, the N-formylation of fluoxetine has been linked to a Maillard reaction with the reducing sugar lactose (B1674315). researchgate.net The formation of the N-formyl derivative was found to be a major product of this interaction. drhothas.com

Edivoxetine : This compound, which is structurally related to duloxetine, degrades to N-formyl edivoxetine in the presence of carbohydrate excipients. The degradation pathway involves a direct reaction with formic acid (from excipient decomposition) or with the reducing sugar ends of glucose or microcrystalline cellulose. nih.gov

Varenicline : In the case of varenicline, N-formylation was attributed to the oxidative degradation of polyethylene (B3416737) excipients into formaldehyde (B43269) and formic acid, with the latter directly reacting with the drug. baertschiconsulting.com

Bisoprolol : N-formylation of bisoprolol is thought to arise from the oxidative degradation of the Amadori rearrangement product formed from its reaction with reducing sugars. baertschiconsulting.com

This comparative view indicates that the presence of a secondary amine in a drug's structure creates a susceptibility to N-formylation through two primary routes: the Maillard reaction with reducing sugars and direct reaction with formic acid or other formylating agents originating from excipient degradation or external sources. baertschiconsulting.comnih.govresearchgate.netgoogle.com Cyclic amine systems, like edivoxetine, have been noted to have a particularly high propensity for these reactions. nih.gov

Advanced Analytical Methodologies for the Detection and Quantification of N Formyl Duloxetine

Chromatographic Separation Techniques for N-Formyl Duloxetine (B1670986) Profiling

Chromatographic techniques are the cornerstone for the analysis of pharmaceutical impurities. For N-Formyl Duloxetine, both HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC) methods have been developed to ensure effective separation and sensitive detection.

HPLC is a widely used technique for the impurity profiling of Duloxetine, including the detection of this compound. researchgate.net Method development focuses on achieving adequate resolution between Duloxetine, this compound, and other potential impurities. Stability-indicating methods are designed to separate degradation products formed under various stress conditions such as acid and base hydrolysis, oxidation, and photolysis. ingentaconnect.com

Researchers have developed various reversed-phase HPLC (RP-HPLC) methods for this purpose. A typical method involves a C18 column as the stationary phase and a mobile phase consisting of a buffer and an organic modifier. researchgate.netnih.gov The selection of the organic solvent is crucial; to prevent the artifactual formation of this compound, sample preparation may involve solvents like methanol (B129727) instead of acetonitrile (B52724) and replacing sonication with shaking to aid dissolution. nih.gov

Table 1: Example HPLC Method Parameters for Duloxetine and Related Impurities

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | Inertsil ODS C18 (250mm x 4.6mm, 5µm) | Hypersil C18 |

| Mobile Phase | Acetonitrile: Potassium dihydrogen phosphate (B84403) buffer (pH 4.9) (43:57 v/v) madridge.org | Acetonitrile: 0.01 M Potassium dihydrogen phosphate buffer (pH 5.4) (50:50, v/v) nih.gov |

| Flow Rate | 1.0 mL/min madridge.org | 1.0 mL/min nih.gov |

| Detection (UV) | 230 nm madridge.org | 229 nm nih.gov |

| Retention Time (Duloxetine) | 4.440 min madridge.org | 5.84 min nih.gov |

This table is interactive and based on data from cited research.

UHPLC offers significant advantages over conventional HPLC for impurity analysis, including higher resolution, increased sensitivity, and faster analysis times. chemass.si These benefits are due to the use of columns packed with smaller particles (typically sub-2 µm). For the analysis of this compound, UHPLC methods provide superior separation from the main Duloxetine peak and other closely eluting impurities. nih.gov

A reproducible, gradient, reversed-phase UHPLC method can be used for the quantitative determination of Duloxetine hydrochloride and its related substances. oup.com Such methods are validated for specificity, linearity, accuracy, and precision to ensure they are suitable for quality control. nih.gov The enhanced resolution of UHPLC is particularly valuable for accurately quantifying trace-level impurities like this compound. chemass.si

Table 2: Example UHPLC Method Parameters for Duloxetine Impurity Profiling

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 column (50 mm x 4.6 mm, 1.8 µm) nih.govoup.com |

| Mobile Phase A | 0.01 M KH2PO4 (pH 4.0) buffer, tetrahydrofuran, and methanol (67:23:10 v/v/v) nih.govoup.com |

| Mobile Phase B | 0.01 M KH2PO4 (pH 4.0) buffer and acetonitrile (60:40 v/v) nih.govoup.com |

| Flow Rate | 0.6 mL/min nih.govoup.com |

| Detection (UV) | 236 nm nih.govoup.com |

| Resolution | >2.0 for all impurity pairs nih.govoup.com |

This table is interactive and based on data from cited research.

Optimizing chromatographic parameters is essential to achieve the baseline separation of this compound from Duloxetine and other impurities. Key parameters that are adjusted include mobile phase composition, pH, column type, and flow rate. nih.gov

Mobile Phase and Selectivity (α): The choice of organic solvent (e.g., acetonitrile vs. methanol) and the buffer composition significantly impacts selectivity. Adjusting the ratio of the mobile phase components can dramatically alter the retention times and improve the resolution between closely eluting peaks. Changing selectivity is often the most effective way to improve resolution, especially when peaks are nearly co-eluting. libretexts.org

Retention Factor (k): The retention factor can be modified by altering the strength of the mobile phase. For reversed-phase chromatography, increasing the amount of the aqueous component generally increases the retention factor, which can improve resolution for early-eluting peaks. libretexts.org

Column Efficiency (N): Using columns with smaller particles (as in UHPLC) or longer columns increases the number of theoretical plates, leading to narrower peaks and better resolution. libretexts.org

pH: Since Duloxetine and its impurities are ionizable, the pH of the mobile phase is a critical parameter that affects their retention behavior and peak shape. Fine-tuning the pH can optimize the separation. nih.gov

Spectroscopic and Spectrometric Characterization of this compound

While chromatography separates the compounds, spectroscopy and spectrometry are required for unequivocal identification and structural elucidation.

Mass spectrometry, particularly when coupled with liquid chromatography (LC/MS), is a powerful tool for the analysis of this compound. researchgate.netgoogle.com LC/MS provides molecular weight information, which is a critical first step in identifying an unknown impurity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the identity. chemass.si

Tandem mass spectrometry (MS/MS) is used to obtain structural information by fragmenting the parent ion and analyzing the resulting product ions. This fragmentation pattern serves as a fingerprint for the compound's structure. LC-MS/MS methods are highly sensitive and specific, making them suitable for quantifying trace levels of impurities. researchgate.net

A key study used LC/MS with deuterium-labeled acetonitrile to investigate the formation of this compound. The mass spectra showed the incorporation of one deuterium (B1214612) atom into the this compound molecule, providing strong evidence for the mechanism of its artifactual formation from acetonitrile during sample preparation. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of chemical compounds. conicet.gov.ar While MS can suggest a structure, NMR provides detailed information about the connectivity of atoms within the molecule, allowing for unambiguous structural confirmation. researchgate.net For impurities like this compound, which are often isolated in small quantities via preparative HPLC, advanced 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed. conicet.gov.ar These techniques are crucial in degradation studies to confirm the exact structure of the products formed under stress conditions, distinguishing between isomers and confirming the site of modification, such as the formylation on the nitrogen atom. ijpsdronline.comoaji.net

Method Validation Strategies for this compound Assays

Method validation is a critical component of the drug development process, ensuring that an analytical method is suitable for its intended purpose. For this compound, a process impurity and potential degradant of Duloxetine, rigorous validation of analytical assays is essential for quality control and regulatory compliance. synzeal.comaquigenbio.comchemwhat.com The validation process for assays targeting this compound encompasses several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines. innovareacademics.innih.gov

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In the context of this compound assays, this involves demonstrating that the method can distinguish this compound from Duloxetine and other related substances.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods are commonly employed for this purpose. researchgate.netinnovareacademics.in The specificity of these methods is typically evaluated by injecting individual solutions of this compound, Duloxetine, and any other known impurities to determine their retention times. A mixture of these compounds is then analyzed to ensure that distinct peaks are observed for each component, indicating adequate resolution. ijoeete.com For instance, in a stability-indicating HPLC method, the separation of this compound from degradation products formed under stress conditions (e.g., acid, base, oxidation, light) must be achieved. researchgate.netresearchgate.net The use of a photodiode array (PDA) detector can further enhance specificity by comparing the UV spectra of the peaks to confirm their identity and purity. researchgate.net

A study investigating the artifactual formation of this compound highlighted the importance of sample preparation in ensuring specificity. It was discovered that sonication of Duloxetine hydrochloride in acetonitrile in the presence of titanium dioxide could lead to the formation of this compound, thus interfering with accurate quantification. researchgate.net This underscores the need for careful evaluation of all aspects of the analytical procedure to ensure the measured this compound is not an artifact of the analysis itself.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

For this compound, which is often present at trace levels, sensitive methods are required. The determination of LOD and LOQ is typically based on the standard deviation of the response and the slope of the calibration curve, or by visual evaluation. nih.govnih.gov Various analytical techniques have been developed for the determination of Duloxetine and its impurities, with reported LOD and LOQ values varying depending on the method. For example, a stability-indicating RP-HPLC method for Duloxetine reported an LOD of 0.026 µg/mL and an LOQ of 0.078 µg/mL for the parent drug. nih.gov Another study using spectrofluorimetry reported an LOD of 0.03 µg/ml and an LOQ of 0.091 µg/ml for Duloxetine. nih.gov While these values are for Duloxetine, they provide an indication of the sensitivity that can be achieved with these techniques, which are also applicable to this compound. A UPLC method for the simultaneous estimation of Duloxetine and Mecobalamin reported an LOD of 0.04791 µg/mL for Duloxetine. innovareacademics.in

| Method | Analyte | LOD (µg/mL) | LOQ (µg/mL) | Source |

| RP-HPLC | Duloxetine | 0.026 | 0.078 | nih.gov |

| Spectrofluorimetry | Duloxetine | 0.03 | 0.091 | nih.gov |

| RRS | Duloxetine | 0.056 | 0.169 | nih.gov |

| UPLC | Duloxetine | 0.04791 | - | innovareacademics.in |

| Derivative Spectrophotometry | Duloxetine HCl | 0.33-0.41 | 1.01-1.24 | journaljpri.com |

| RP-LC | Duloxetine | 0.022 | 0.066 | researchgate.net |

This table presents a summary of LOD and LOQ values from various studies on Duloxetine, providing a reference for the sensitivity of analytical methods that can be applied to this compound.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value.

For this compound assays, precision is evaluated at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory). innovareacademics.innih.gov Accuracy is determined by the recovery of a known amount of this compound spiked into a sample matrix. The acceptance criteria for both precision and accuracy are typically an RSD of not more than 2% and a recovery between 98% and 102%, respectively, although these can vary depending on the concentration level and regulatory requirements. nih.gov

In a study on Duloxetine, the intra-day and inter-day precision were found to be within 0.12-0.36% and 0.11-0.56% RSD, respectively, indicating good precision. nih.gov Another study reported an RSD of 0.4% for precision. sphinxsai.com The accuracy of an HPLC method for Duloxetine was found to be within 99.41-102.98%. researchgate.net

| Parameter | Finding | Source |

| Precision (RSD) | ||

| Intra-day | 0.12% - 0.36% | nih.gov |

| Inter-day | 0.11% - 0.56% | nih.gov |

| Repeatability | 0.4% | sphinxsai.com |

| Accuracy (% Recovery) | 99.41% - 102.98% | researchgate.net |

| Accuracy (% Recovery) | 99.78% - 101.21% | nih.gov |

This table summarizes precision and accuracy data from studies on Duloxetine, demonstrating the performance of analytical methods applicable to this compound.

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. System suitability testing is an integral part of many analytical procedures and is used to verify that the chromatographic system is adequate for the intended analysis.

For HPLC and UPLC methods for this compound, robustness is assessed by intentionally varying parameters such as the pH of the mobile phase, column temperature, flow rate, and mobile phase composition. innovareacademics.insphinxsai.com The effect of these changes on the resolution, retention time, and peak shape of this compound is then evaluated.

System suitability is determined by injecting a standard solution multiple times and evaluating parameters like retention time, peak area, tailing factor, and theoretical plates. innovareacademics.inresearchgate.net The results must fall within predefined limits to ensure the system is performing correctly before analyzing any samples. For example, the tailing factor should ideally be close to 1, and the number of theoretical plates should be high, indicating good column efficiency.

Synthesis and Certification of this compound as a Reference Standard

The availability of a high-purity, well-characterized reference standard is a prerequisite for the accurate quantification of this compound. Reference standards are used for the identification and quantification of the impurity in pharmaceutical samples. aquigenbio.comchemwhat.com

The synthesis of this compound, chemically known as (S)-N-methyl-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)formamide, is a crucial step in obtaining a reference standard. chemicea.comsynzeal.comchemwhat.com While specific synthetic routes are often proprietary, the general approach would likely involve the formylation of the secondary amine group of Duloxetine. It has been noted that N-formylation can occur as an artifact during sample preparation for HPLC analysis, particularly when using acetonitrile as a solvent in the presence of titanium dioxide and sonication or light. researchgate.net This suggests that a controlled formylation reaction could be a viable synthetic pathway.

Once synthesized, the this compound must undergo a rigorous certification process to establish its identity, purity, and potency. This involves the use of multiple analytical techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.

Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.

Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups.

Chromatographic purity analysis (e.g., HPLC, UPLC) to determine the percentage of the main component and identify any impurities.

Water content determination (e.g., Karl Fischer titration) .

Residual solvent analysis (e.g., Gas Chromatography) .

The certified reference standard is then supplied with a Certificate of Analysis (CoA) that details the characterization data and assigns a purity value. chemicea.com This certified reference material is essential for analytical method development, validation, and routine quality control testing of Duloxetine drug substances and products. synzeal.comaquigenbio.comchemwhat.com Several suppliers offer this compound as a reference standard for analytical purposes. chemicea.compharmaffiliates.comsynzeal.comaquigenbio.comclearsynth.comsimsonpharmauat.com

Implications of N Formyl Duloxetine in Pharmaceutical Quality and Stability Studies

N-Formyl Duloxetine (B1670986) as a Critical Process-Related Impurity in Duloxetine Manufacturing

N-Formyl Duloxetine, chemically identified as (S)-N-methyl-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)formamide, is a recognized process-related impurity and a potential degradant in the production of Duloxetine. synzeal.comcleanchemlab.com Impurities in active pharmaceutical ingredients (APIs) like Duloxetine can originate from various sources, including unreacted starting materials, by-products of synthesis, and degradation products. google.com The formation of this compound is of particular concern as it can arise from the interaction of Duloxetine with formylating agents. These agents, such as formic acid or formaldehyde (B43269), are often present as trace impurities in pharmaceutical excipients. researchgate.net The control of such impurities is a critical aspect of the manufacturing process to ensure the purity and safety of the final drug product. clearsynth.com

The presence of this compound can also be an artifact of the analytical process itself. For instance, it has been shown to form during sample preparation for HPLC analysis when using acetonitrile (B52724) as a solvent, especially in the presence of titanium dioxide, light, and sonication. researchgate.netnih.gov This highlights the importance of carefully designed analytical methods to distinguish between impurities present in the drug product and those generated during testing. pharmtech.com

Impact on Duloxetine Drug Product Stability and Shelf-Life Assessment

The formation of this compound is a key factor in the stability and shelf-life of Duloxetine drug products. europa.eu Stability studies, which are mandated by regulatory bodies like the ICH, are essential to understand how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature and humidity. ingentaconnect.comnih.gov

Forced degradation studies, where the drug is subjected to stress conditions like acid, base, oxidation, and heat, are crucial for identifying potential degradation products like this compound and developing stability-indicating analytical methods. ingentaconnect.comresearchgate.nettandfonline.com These studies have shown that Duloxetine is susceptible to degradation under various conditions, further emphasizing the need to control the formation of impurities to ensure the product remains within acceptable chemical limits throughout its shelf life. pharmtech.comnih.gov

Strategies for Mitigating this compound Formation

Several strategies can be employed to minimize the formation of this compound, ranging from analytical procedure optimization to formulation and manufacturing process adjustments.

A significant challenge in accurately quantifying this compound is its potential to form as an artifact during sample preparation for analysis. pharmtech.com Research has shown that the use of acetonitrile as a sample solvent, particularly in combination with sonication and in the presence of titanium dioxide (a common excipient), can lead to the artificial N-formylation of Duloxetine. researchgate.netnih.gov

To mitigate this, the following optimizations to analytical sample preparation have been proposed:

Solvent Replacement: Replacing acetonitrile with methanol (B129727) in the sample diluent has been shown to eliminate or minimize this artifactual reaction. nih.govpharmtech.com

Methanol Addition: Adding at least 10% methanol to acetonitrile-based sample diluents can also suppress the formation of this compound. pharmtech.com

Avoidance of Sonication: Replacing sonication with other dissolution aids like shaking can prevent the radical-initiated mechanism that leads to formylation. researchgate.netnih.gov

These adjustments are critical for developing robust and reliable HPLC methods that accurately reflect the true impurity profile of the Duloxetine drug product. pharmtech.com

The choice of excipients plays a pivotal role in controlling the formation of this compound. synthinkchemicals.com Since trace impurities like formic acid and formaldehyde in excipients are primary culprits, careful selection and screening of these inactive ingredients are essential. researchgate.netresearchgate.net

Key formulation strategies include:

Excipient Screening: A gas chromatography/mass spectrometry (GC/MS) method can be used to screen for trace amounts of formic acid, its esters, and formaldehyde in pharmaceutical excipients, allowing for the selection of cleaner materials. researchgate.net

Avoiding Reactive Excipients: Certain excipients, such as those containing reducing sugars like lactose (B1674315), can promote the formation of N-formyl impurities through reactions like the Maillard reaction. researchgate.net Enteric polymers like HPMCAS and HPMCP have also been shown to react with Duloxetine. nih.govscirp.orgnih.gov

Use of a Barrier Layer: In pellet formulations, applying a physical barrier layer to separate the enteric coating from the drug can minimize the interaction between Duloxetine and reactive polymers, thereby reducing impurity formation. nih.govscirp.orgnih.gov

Table 1: Impact of Excipients on this compound Formation

| Excipient/Condition | Interaction with Duloxetine | Resulting Impurity | Mitigation Strategy | Reference |

|---|---|---|---|---|

| Acetonitrile (in analytical prep) | Radical-initiated reaction catalyzed by TiO2, light, and/or sonication. | This compound (artifact) | Replace with methanol or add methanol; avoid sonication. | researchgate.netnih.govpharmtech.com |

| HPMCAS/HPMCP (Enteric Polymers) | Reaction with residual free acids or degradation products. | Succinamide (B89737) and Phthalamide (B166641) adducts | Application of a physical barrier coating. | nih.govscirp.orgnih.gov |

| Excipients with Formic Acid/Formaldehyde Impurities | Direct reaction with the secondary amine of Duloxetine. | This compound | Screening of excipients for these impurities. | researchgate.netresearchgate.net |

Adjustments to the manufacturing process can also help to limit the formation of this compound. The manufacturing process for generic Duloxetine capsules, for example, has been optimized to ensure the final product is stable and bioequivalent to the reference product. europa.eu

During the manufacturing of enteric-coated pellets, controlling process parameters is crucial:

Temperature Control: The temperature during drug-laying and coating should be carefully controlled, as high temperatures can accelerate the degradation of Duloxetine and its interaction with excipients. nih.gov

Process Optimization: The entire manufacturing process, from the synthesis of the API to the final dosage form, should be designed and optimized to minimize the presence of reactants that can lead to the formation of this compound. wjpls.orggoogle.com

This compound as a Chemical Marker for Specific Degradation Pathways

The presence of this compound can serve as a specific chemical marker, indicating that the drug has undergone degradation through particular pathways. pharmtech.com Its formation points directly to the interaction of Duloxetine's secondary amine with a formylating agent. researchgate.net

This is particularly useful in:

Stability Studies: Detecting and quantifying this compound during stability studies can provide insight into the degradation mechanisms at play, especially those involving excipient interactions. pharmtech.comingentaconnect.com

Formulation Development: By monitoring the levels of this compound, formulation scientists can assess the compatibility of Duloxetine with various excipients and make informed decisions to develop a more stable product. scirp.orgscirp.org

Purity Analysis: N-Formyl derivatives can be used as reference standards or markers to assess the purity and stability of a drug substance or composition. google.com

Table 2: Summary of this compound Formation and Mitigation

| Factor | Description | Reference |

|---|---|---|

| Formation Pathway | Reaction of Duloxetine's secondary amine with formic acid or formaldehyde impurities in excipients. | researchgate.netresearchgate.net |

| Analytical Artifact | Formation during HPLC sample preparation with acetonitrile, TiO2, and sonication/light. | researchgate.netnih.govpharmtech.com |

| Impact on Stability | A key degradation product affecting the shelf-life of Duloxetine formulations, especially with certain enteric polymers. | nih.govscirp.orgnih.gov |

| Mitigation in Analysis | Use of methanol as a solvent, or addition of methanol to acetonitrile; avoidance of sonication. | nih.govpharmtech.com |

| Mitigation in Formulation | Screening excipients for formylating agents; use of barrier coatings in pellet formulations. | researchgate.netnih.govscirp.org |

Q & A

Q. What are the recommended analytical methods for characterizing N-Formyl Duloxetine in synthetic or extracted samples?

Methodological Answer:

- Use reversed-phase high-performance liquid chromatography (HPLC) with UV detection for purity assessment, referencing protocols validated for duloxetine analogs .

- Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), ensuring comparison with certified reference materials (e.g., TRC standards) .

- For trace quantification, carbon paste electrodes or UV-Vis spectrophotometry can be employed, as demonstrated in duloxetine HCl studies .

Q. How should researchers handle safety and storage protocols for this compound in laboratory settings?

Methodological Answer:

- Follow guidelines for similar N-formyl compounds: store at 2–8°C in airtight containers, avoid exposure to moisture, and use personal protective equipment (PPE) during handling .

- In case of accidental exposure, implement immediate measures: rinse skin/eyes with water, seek medical consultation for persistent irritation, and ventilate areas in case of inhalation .

Q. What experimental designs are appropriate for initial efficacy screening of this compound in preclinical models?

Methodological Answer:

- Use randomized controlled trials (RCTs) in rodent models of neuropathic pain (e.g., chemotherapy-induced peripheral neuropathy, CIPN) with pain scores as primary endpoints .

- Standardize dosing regimens based on duloxetine’s pharmacokinetic profile (e.g., 30–60 mg/kg/day) and include control groups for placebo and active comparators (e.g., gabapentin) .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical data when comparing this compound to other analgesics?

Methodological Answer:

- Conduct equivalence trials (not superiority trials) with pre-specified margins for non-inferiority. For example, use the CONSORT guidelines for equivalence analysis to avoid misinterpretations of "similar efficacy" .

- Perform meta-analyses of pooled data from multiple trials, adjusting for covariates like chemotherapeutic agent type (e.g., taxanes vs. platinum-based drugs) .

Q. What methodologies are critical for studying this compound’s pharmacokinetics and metabolite interactions?

Methodological Answer:

- Employ LC-MS/MS for quantifying parent compounds and metabolites in biological matrices (e.g., blood, liver tissue), as demonstrated in duloxetine toxicity studies .

- Model drug-drug interactions using in vitro cytochrome P450 enzyme assays, focusing on CYP2D6 and CYP1A2 pathways due to duloxetine’s known metabolism .

Q. How does this compound modulate placebo responses in clinical trials, and how can this be controlled?

Methodological Answer:

- Integrate functional neuroimaging (e.g., fMRI) to assess connectivity changes in brain regions like the right parahippocampal gyrus (r-PHG), which may predict placebo interference .

- Use adaptive trial designs with placebo run-in phases to identify and exclude high placebo responders before randomization .

Q. What strategies improve reproducibility in synthesizing and documenting this compound?

Methodological Answer:

- Adhere to the Beilstein Journal of Organic Chemistry guidelines: provide detailed synthetic procedures in supplementary materials, including reaction conditions, yields, and spectral data for novel compounds .

- Cross-validate results with independent labs using shared reference standards (e.g., TRC-D721040-25MG) .

Data Analysis & Reporting

Q. How should researchers address missing or outlier data in duloxetine analog trials?

Methodological Answer:

Q. What statistical frameworks are optimal for analyzing duloxetine’s dose-response relationships in heterogeneous cohorts?

Methodological Answer:

- Use mixed-effects models to account for inter-individual variability, incorporating covariates like age, renal function, and concurrent medications .

- Apply machine learning algorithms (e.g., random forests) to identify subpopulations with enhanced therapeutic responses .

Ethical & Regulatory Considerations

Q. How can researchers mitigate conflicts of interest in industry-sponsored studies on this compound?

Methodological Answer:

- Disclose all funding sources and author affiliations in publications. For pooled analyses, explicitly list contributing trials and assess bias risks using tools like the Cochrane Risk of Bias Tool .

- Include independent statisticians in data interpretation to verify conclusions against raw datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.